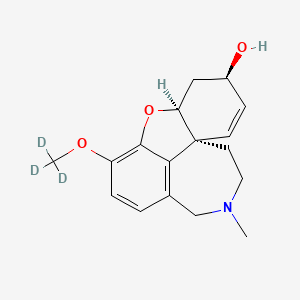

Galanthamine-O-methyl-d3

Overview

Description

Galanthamine-O-methyl-d3 is a deuterium-labeled analog of galanthamine, a naturally occurring alkaloid. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography . Galanthamine itself is known for its role as an acetylcholinesterase inhibitor, making it valuable in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

Galanthamine-O-methyl-d3 is a deuterium labeled variant of Galanthamine . The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . By targeting AChE, this compound can influence cholinergic neuron function and signaling .

Mode of Action

This compound, like its parent compound Galanthamine, acts as a competitive inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in acetylcholine neurotransmission . Additionally, this compound has been shown to inhibit ion channels and protein interactions .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic neuron function and signaling . The biosynthesis of Galanthamine involves the phenol coupling of 4′-O-methylnorbelladine, which converts into N-demethylnarwedine and then produces norgalanthamine after stereospecific reduction .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro culture offers an alternative approach for its sustainable production . Different biotechnological tools can optimize the in vitro biosynthesis of Galanthamine, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .

Biochemical Analysis

Biochemical Properties

Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions . It is a high purity reagent used in antibody production, peptide synthesis, and other biochemical studies . It can also be used as an inhibitor for the study of protein interactions involved in cancer progression .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic function. This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to enhanced cholinergic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available materials. One common synthetic route includes the Heck cyclization and Mitsunobu reaction . The process typically involves the following steps:

Heck Cyclization: This step forms the core structure of the compound.

Mitsunobu Reaction: This reaction is used to introduce the methoxy group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms to achieve the labeled compound.

Industrial Production Methods

Industrial production of this compound is often carried out using biotechnological techniques. These methods optimize the biosynthesis of galanthamine in vitro, using plant tissue cultures and biotic or abiotic elicitors to enhance yield . This approach is environmentally sustainable and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Galanthamine-O-methyl-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Galanthamine-O-methyl-d3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

Galanthamine-D6: Another deuterium-labeled analog used in similar research applications.

O-desmethyl-galanthamine: A metabolite of galanthamine with similar biological activity.

Uniqueness

Galanthamine-O-methyl-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical techniques. This makes it particularly valuable in pharmacokinetic studies and quantitative analysis .

Biological Activity

Galanthamine-O-methyl-d3, a deuterium-labeled derivative of galanthamine, is primarily recognized for its role as a selective inhibitor of acetylcholinesterase (AChE). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Overview

- Chemical Name : Epi-galanthamine-O-methyl-d3

- CAS Number : 1217655-71-4

- Molecular Formula : C17H15D6NO3

- Molecular Weight : 293.39 g/mol

This compound acts primarily through its interaction with acetylcholinesterase:

- Inhibition of AChE : The compound binds to AChE, inhibiting its activity, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in the central nervous system (CNS) .

1. Acetylcholinesterase Inhibition

The primary biological activity of this compound is its ability to inhibit AChE. At submicromolar concentrations, this compound effectively inhibits AChE while exhibiting lower potency against butyrylcholinesterase . This selective inhibition is beneficial in therapeutic contexts where enhancing cholinergic signaling is desired.

2. Neuroprotective Effects

Research indicates that galanthamine and its derivatives, including this compound, may provide neuroprotective effects:

- Cognitive Enhancement : Studies have shown improvements in learning and memory tasks in animal models treated with galanthamine . The increased acetylcholine levels contribute to enhanced synaptic plasticity and cognitive function.

- Potential in Alzheimer's Disease : Given its mechanism of action, this compound is being investigated for its therapeutic potential in Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert central effects that may mitigate cognitive decline associated with this condition .

Case Studies and Experimental Data

- In vitro Studies : Various studies have demonstrated the efficacy of this compound in inhibiting AChE activity. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) significantly lower than that of other cholinesterase inhibitors .

- Animal Models : In rodent models, administration of this compound led to significant improvements in memory retention and learning capabilities compared to control groups . These findings suggest a robust neuroprotective profile.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | AChE Inhibition | CNS Penetration | Therapeutic Use |

|---|---|---|---|

| Galanthamine | High | Yes | Alzheimer's disease |

| This compound | Higher | Yes | Alzheimer's disease research |

| Homolycorine | Moderate | Limited | Various neurological conditions |

Properties

IUPAC Name |

(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-WGBMMLDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661991 | |

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279031-09-2 | |

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.